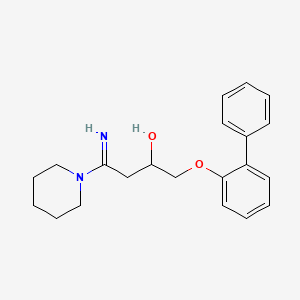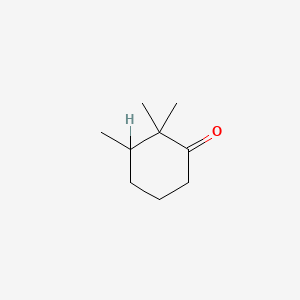
3-甲基十一烷酸
描述
科学研究应用
3-Methylundecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and enzymatic reactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
作用机制
Target of Action
3-Methylundecanoic acid is a methyl-branched fatty acid . The primary targets of fatty acids are often enzymes and receptors involved in metabolic processes.
Biochemical Pathways
As a medium-chain fatty acid, it may be involved in lipid metabolism . Fatty acids play crucial roles in energy production, cellular structure, and signaling pathways.
生化分析
Biochemical Properties
3-Methylundecanoic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor . This compound interacts with several enzymes and proteins, including those involved in lipid metabolism. For instance, it is a functional parent of 3-methylundecanoyl-CoA, which is involved in fatty acid metabolism . The interactions between 3-methylundecanoic acid and these biomolecules are crucial for maintaining cellular lipid homeostasis.
Cellular Effects
3-Methylundecanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in lipid metabolism, thereby affecting the overall lipid profile of cells . Additionally, 3-methylundecanoic acid can impact cell signaling pathways by interacting with membrane receptors and influencing downstream signaling cascades.
Molecular Mechanism
The molecular mechanism of 3-methylundecanoic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to enzymes involved in fatty acid metabolism, altering their activity and subsequently affecting metabolic pathways . Furthermore, 3-methylundecanoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methylundecanoic acid can change over time. This compound is relatively stable, but its degradation products can influence cellular function. Long-term exposure to 3-methylundecanoic acid in in vitro or in vivo studies has shown that it can lead to alterations in cellular lipid metabolism and gene expression . These changes can have significant implications for cellular function and overall metabolic health.
Dosage Effects in Animal Models
The effects of 3-methylundecanoic acid vary with different dosages in animal models. At low doses, this compound can positively influence lipid metabolism and improve metabolic health. At high doses, 3-methylundecanoic acid can exhibit toxic effects, including disruptions in cellular lipid homeostasis and adverse effects on liver function . These threshold effects highlight the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
3-Methylundecanoic acid is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the formation of 3-methylundecanoyl-CoA . This interaction is crucial for the incorporation of 3-methylundecanoic acid into metabolic pathways and its subsequent utilization in cellular processes.
Transport and Distribution
Within cells and tissues, 3-methylundecanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of 3-methylundecanoic acid across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound is essential for its biological activity and function.
Subcellular Localization
3-Methylundecanoic acid is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its functional sites . The subcellular localization of 3-methylundecanoic acid is critical for its role in lipid metabolism and other cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylundecanoic acid can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from 2-decanol . The synthesis typically involves the following steps:
Bromination: 2-decanol is treated with phosphorus tribromide (PBr₃) to form 2-bromodecane.
Grignard Reaction: The 2-bromodecane undergoes a Grignard reaction with methylmagnesium bromide to introduce the methyl group at the third carbon.
Oxidation: The resulting product is then oxidized to form 3-methylundecanoic acid.
Industrial Production Methods
Industrial production of 3-methylundecanoic acid may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Methylundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
相似化合物的比较
Similar Compounds
Undecanoic acid: A straight-chain fatty acid without the methyl branch.
2-Methylundecanoic acid: A methyl-branched fatty acid with the methyl group at the second carbon.
4-Methylundecanoic acid: A methyl-branched fatty acid with the methyl group at the fourth carbon.
Uniqueness
3-Methylundecanoic acid is unique due to the specific position of the methyl group at the third carbon, which influences its chemical reactivity and biological activity. This structural variation can lead to different physical properties and interactions compared to its isomers and other similar compounds.
属性
IUPAC Name |
3-methylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-11(2)10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTJBHFHMAKAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984293 | |
| Record name | 3-Methylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65781-38-6 | |
| Record name | 3-Methylundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65781-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065781386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-[[Butyl(2-cyclohexylethyl)amino]methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1229496.png)

![1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE](/img/structure/B1229501.png)
![3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone](/img/structure/B1229502.png)

![1-(5-methylfuran-2-yl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B1229505.png)


![N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1229510.png)




![4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1229522.png)
